N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide
Description
N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide is a pyridine-based compound characterized by a trifluoromethyl (-CF₃) group at the 4-position of the pyridine ring and a methoxyiminoethyl (-NH-C(=N-OCH₃)-CH₂-) substituent at the 3-carboxamide position.
Properties
CAS No. |
652152-57-3 |
|---|---|
Molecular Formula |
C10H10F3N3O2 |
Molecular Weight |
261.20 g/mol |
IUPAC Name |
N-(2-methoxyiminoethyl)-4-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H10F3N3O2/c1-18-16-5-4-15-9(17)7-6-14-3-2-8(7)10(11,12)13/h2-3,5-6H,4H2,1H3,(H,15,17) |
InChI Key |
YWDNBWIBNYTZSW-UHFFFAOYSA-N |
Canonical SMILES |
CON=CCNC(=O)C1=C(C=CN=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide typically involves the reaction of 4-(trifluoromethyl)pyridine-3-carboxylic acid with 2-(methoxyimino)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, including N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide, are extensively used in the development of pesticides and herbicides. Their unique chemical structure allows for increased efficacy against pests while minimizing environmental impact.
Case Study: Herbicide Development
A study highlighted the effectiveness of trifluoromethylpyridines in controlling resistant weed species. The compound demonstrated a higher inhibition rate compared to traditional herbicides, suggesting its potential as a leading agent in agricultural practices .
Pharmaceutical Applications
The pharmaceutical industry has recognized the value of this compound as a scaffold for drug development. Its derivatives have shown promise in treating various conditions due to their ability to interact with biological targets effectively.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies demonstrated that certain modifications to the compound enhanced its activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .
Material Science
Beyond agrochemical and pharmaceutical applications, this compound has been explored for use in material science, particularly in the development of advanced materials with specific thermal and mechanical properties.
Case Study: Polymer Additives
In polymer chemistry, the incorporation of trifluoromethylpyridines into polymer matrices has been shown to improve thermal stability and chemical resistance. This application is particularly relevant for coatings and materials that require enhanced durability under harsh conditions .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyridine derivatives and carboxamides, focusing on molecular features, substituents, and reported applications.
Key Structural Analogs and Their Properties
Comparative Analysis
Substituent Diversity and Electronic Effects
- Trifluoromethyl Group : The 4-CF₃ group in the target compound is shared with UDO, UDD, and ’s analog. This group enhances lipophilicity and metabolic stability, critical for membrane permeability in drug design .
- Carboxamide Moieties : The 3-carboxamide group is present in the target compound, AS8351, and ’s analog. This group often mediates hydrogen bonding with biological targets, as seen in KDM5B inhibition (AS8351) .
Molecular Complexity and Weight
- The target compound (~296 g/mol) is less complex than ’s ligand (~688 g/mol) or ’s cyclooctathienopyridine (~449 g/mol), suggesting better bioavailability.
- Fused-ring systems (e.g., furopyridine in , cyclopentapyridine in ) increase rigidity but may reduce synthetic accessibility compared to the target’s simpler pyridine core.
Biological Activity
N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing data from various studies, including case studies and research findings.
- Molecular Formula : C10H12F3N3O
- Molecular Weight : 231.22 g/mol
- CAS Number : 127561-18-6
The compound features a pyridine ring substituted with a trifluoromethyl group and a methoxyimino ethyl moiety, which may contribute to its biological activity.
Antiviral Activity
Research indicates that compounds with similar structures to this compound exhibit significant antiviral properties. For instance, certain pyridine derivatives have shown efficacy against various viruses, including hepatitis C and influenza . The mechanism often involves the inhibition of viral replication or interference with viral protein synthesis.
Enzyme Inhibition
Several studies have reported that derivatives of pyridine and related compounds can act as inhibitors for key enzymes involved in metabolic pathways. For example, thiazole derivatives, which share structural similarities, have been noted for their ability to inhibit neuronal nitric oxide synthase (nNOS) and other enzymes critical in disease processes . This suggests potential for this compound in therapeutic applications targeting enzyme-related disorders.
Anticancer Properties
Compounds with trifluoromethyl substitutions are often evaluated for anticancer activity. Some studies have indicated that similar pyridine derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
Case Studies
- Antiviral Efficacy :
- Enzyme Inhibition :
- Anticancer Activity :
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
